Ethyl 5-(3-formylphenoxy)pentanoate
Overview
Description
Ethyl 5-(3-formylphenoxy)pentanoate is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of an ester group, an aldehyde group, and an aromatic ether. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-formylphenoxy)pentanoate can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzaldehyde with ethyl 5-bromopentanoate under basic conditions to form the desired product. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-formylphenoxy)pentanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: 5-(3-carboxyphenoxy)pentanoic acid.
Reduction: 5-(3-hydroxyphenoxy)pentanol.
Substitution: 5-(3-formylphenoxy)pentanoic acid (from ester hydrolysis).
Scientific Research Applications
Ethyl 5-(3-formylphenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-(3-formylphenoxy)pentanoate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 5-(3-formylphenoxy)pentanoate can be compared with similar compounds such as:
Ethyl 5-(3-hydroxyphenoxy)pentanoate: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Ethyl 5-(3-methoxyphenoxy)pentanoate:
Ethyl 5-(3-nitrophenoxy)pentanoate: Contains a nitro group, which significantly changes its chemical properties and reactivity.
This compound is unique due to the presence of both an aldehyde and an ester group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 5-(3-formylphenoxy)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-14(16)8-3-4-9-18-13-7-5-6-12(10-13)11-15/h5-7,10-11H,2-4,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGLQFVYXEVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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